methyl 6-chloro-5-methoxypyrazine-2-carboxylate
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Overview
Description
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3 It is a pyrazine derivative, characterized by the presence of a chloro group at the 6th position, a methoxy group at the 5th position, and a carboxylate ester at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-5-methoxypyrazine-2-carboxylate typically involves the chlorination of a pyrazine derivative followed by esterification. One common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylate ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 6-amino-5-methoxypyrazine-2-carboxylate or 6-thio-5-methoxypyrazine-2-carboxylate.
Oxidation: Formation of 5-methoxy-6-chloropyrazine-2-carboxylic acid.
Reduction: Formation of 6-chloro-5-methoxypyrazine-2-methanol.
Scientific Research Applications
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-6-methylpyrazine-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 5-chloro-6-methoxypyrazine-2-carboxylate
Uniqueness
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
1823894-32-1 |
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Molecular Formula |
C7H7ClN2O3 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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